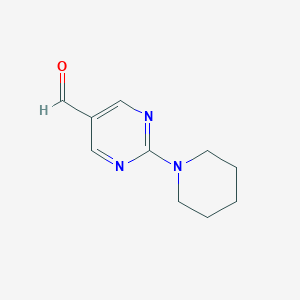

2-Piperidin-1-yl-pyrimidine-5-carbaldehyde

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-piperidin-1-ylpyrimidine-5-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N3O/c14-8-9-6-11-10(12-7-9)13-4-2-1-3-5-13/h6-8H,1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDYSOZHCSGJKEP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2=NC=C(C=N2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10390287 | |

| Record name | 2-Piperidin-1-yl-pyrimidine-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10390287 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

149806-11-1 | |

| Record name | 2-(1-Piperidinyl)-5-pyrimidinecarboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=149806-11-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Piperidin-1-yl-pyrimidine-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10390287 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Synthesis of 2-Piperidin-1-yl-pyrimidine-5-carbaldehyde

This technical guide provides a comprehensive overview of a proposed synthetic route for this compound, a molecule of interest in medicinal chemistry and drug discovery. The pyrimidine core is a prevalent scaffold in numerous biologically active compounds, and the introduction of a piperidine moiety can significantly influence the pharmacological properties of the resulting molecule[1]. This document outlines a two-step synthesis commencing from 2-chloro-5-vinylpyrimidine, detailing the necessary experimental protocols and presenting relevant data in a structured format for clarity and reproducibility.

Synthetic Strategy

The proposed synthesis of this compound involves a two-step reaction sequence:

-

Oxidative Cleavage: Conversion of 2-chloro-5-vinylpyrimidine to the key intermediate, 2-chloropyrimidine-5-carbaldehyde.

-

Nucleophilic Aromatic Substitution (SNAr): Reaction of 2-chloropyrimidine-5-carbaldehyde with piperidine to yield the final product.

This approach leverages the reactivity of the vinyl group for aldehyde formation and the susceptibility of the 2-chloro-substituted pyrimidine ring to nucleophilic attack.

Experimental Protocols

Step 1: Synthesis of 2-Chloropyrimidine-5-carbaldehyde

This procedure is adapted from the synthesis of 2-chloropyrimidine-5-carbaldehyde from 2-chloro-5-vinylpyrimidine[2].

Reaction Scheme:

2-chloropyrimidine-5-carbaldehyde + Piperidine -> this compound

Caption: Overall synthetic route to the target compound.

Experimental Workflow: Nucleophilic Aromatic Substitution

Caption: Step-by-step experimental workflow for the SNAr reaction.

Conclusion

This technical guide outlines a feasible and logical synthetic pathway for this compound. The described protocols are based on established chemical transformations and provide a solid foundation for researchers to produce this compound for further investigation in drug discovery and development programs. The provided visualizations and structured data are intended to facilitate the practical execution of this synthesis.

References

An In-depth Technical Guide to the Synthesis of 2-Piperidin-1-yl-pyrimidine-5-carbaldehyde

This technical guide provides a comprehensive overview of a feasible synthetic pathway for 2-Piperidin-1-yl-pyrimidine-5-carbaldehyde, a molecule of interest for researchers, scientists, and professionals in drug development. The synthesis is presented as a two-step process, commencing with the preparation of the key intermediate, 2-chloropyrimidine-5-carbaldehyde, followed by a nucleophilic aromatic substitution with piperidine.

Core Synthesis Pathway

The synthesis of this compound is most effectively achieved through a two-step sequence. The first step involves the synthesis of the crucial precursor, 2-chloropyrimidine-5-carbaldehyde. A documented method for this is the oxidation of 2-chloro-5-vinylpyrimidine.[1] An alternative, well-established method for the formylation of heterocyclic compounds is the Vilsmeier-Haack reaction, which could also be employed for the synthesis of the aldehyde precursor.[2][3][4][5]

The second step is a nucleophilic aromatic substitution (SNAr) reaction. The chlorine atom at the 2-position of the pyrimidine ring is displaced by the secondary amine, piperidine. This type of reaction is a common and efficient method for the amination of halogenated pyrimidines.[6][7][8]

Experimental Protocols

Step 1: Synthesis of 2-chloropyrimidine-5-carbaldehyde

A general procedure for the synthesis of 2-chloropyrimidine-5-carbaldehyde involves the oxidation of 2-chloro-5-vinylpyrimidine.[1]

Reagents and Materials:

-

2-chloro-5-vinylpyrimidine

-

Dioxane

-

Water

-

2,6-Dimethylpyridine

-

Osmium tetroxide

-

Sodium periodate

-

Ethyl acetate

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Hexane

Procedure:

-

Dissolve 2-chloro-5-vinylpyrimidine (1 equivalent) in a mixture of dioxane and water (1:1) at room temperature.

-

To this solution, add 2,6-dimethylpyridine (2.5 equivalents), osmium tetroxide (0.01 equivalents), and sodium periodate (4 equivalents).

-

Stir the reaction mixture at room temperature for 2-3 hours.

-

Upon completion of the reaction (monitored by TLC), quench the reaction by adding ethyl acetate and water.

-

Separate the organic layer and wash it sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate it under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a 20% ethyl acetate-hexane mixture as the eluent to obtain 2-chloropyrimidine-5-carbaldehyde.[1]

Step 2: Synthesis of this compound

The following is a generalized protocol for the nucleophilic aromatic substitution of 2-chloropyrimidine-5-carbaldehyde with piperidine, based on similar reported reactions.[6][7]

Reagents and Materials:

-

2-chloropyrimidine-5-carbaldehyde

-

Piperidine

-

Anhydrous solvent (e.g., Ethanol, Methanol, or DMF)

-

Base (e.g., Triethylamine or Sodium Hydroxide)

-

Ethyl acetate

-

Water

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

Dissolve 2-chloropyrimidine-5-carbaldehyde (1 equivalent) in an anhydrous solvent in a round-bottom flask.

-

Add piperidine (1.1 equivalents) and a base (e.g., triethylamine, 1.2 equivalents) to the solution.

-

Stir the reaction mixture at room temperature or heat as necessary (monitoring by TLC) until the starting material is consumed.

-

Once the reaction is complete, remove the solvent under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to yield this compound.

Data Presentation

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Yield (%) | Spectroscopic Data (¹H NMR) |

| 2-chloropyrimidine-5-carbaldehyde | C₅H₃ClN₂O | 142.54 | 40 | (CDCl₃, 300 MHz): δ 10.15 (s, 1H), 9.07 (s, 2H)[1] |

| This compound | C₁₀H₁₃N₃O | 191.23 | - | - |

Note: The yield for the synthesis of this compound is not explicitly reported in the literature but is expected to be moderate to high based on analogous reactions.

Mandatory Visualization

Caption: Synthesis pathway of this compound.

References

- 1. 2-Chloropyrimidine-5-carbaldehyde | 933702-55-7 [chemicalbook.com]

- 2. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 3. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 4. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]

- 5. jk-sci.com [jk-sci.com]

- 6. mdpi.com [mdpi.com]

- 7. zenodo.org [zenodo.org]

- 8. Perhalogenated pyrimidine scaffolds. Reactions of 5-chloro-2,4,6-trifluoropyrimidine with nitrogen centred nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Characterization of 2-Piperidin-1-yl-pyrimidine-5-carbaldehyde: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characterization of 2-Piperidin-1-yl-pyrimidine-5-carbaldehyde, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The pyrimidine core is a fundamental component of nucleobases and is prevalent in a wide array of pharmacologically active molecules. The addition of a piperidine moiety and a carbaldehyde group offers multiple points for further chemical modification, making this compound a valuable building block for the synthesis of novel therapeutic agents.

This document details the predicted spectroscopic properties of the molecule, outlines detailed experimental protocols for its synthesis and analysis, and provides visualizations to illustrate key workflows and concepts.

Predicted Spectroscopic Data

Due to the limited availability of published experimental spectra for this compound, the following tables summarize the predicted spectroscopic data based on the analysis of structurally related compounds. This data serves as a reference for the identification and characterization of the target molecule.

Predicted FT-IR Spectral Data

The FT-IR spectrum is expected to show characteristic absorption bands corresponding to the various functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Vibration Mode | Functional Group |

| ~2935, ~2855 | C-H Stretch (aliphatic) | Piperidine Ring |

| ~1690 | C=O Stretch (strong) | Aldehyde |

| ~1600, ~1570, ~1450 | C=C and C=N Stretch | Pyrimidine Ring |

| ~1250 | C-N Stretch | Piperidinyl-pyrimidine |

| ~2720 | C-H Stretch (weak) | Aldehyde |

Predicted UV-Vis Spectroscopic Data

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The pyrimidine ring acts as the primary chromophore.

| Parameter | Predicted Value | Solvent |

| λmax | ~275 - 290 nm | Methanol or Ethanol |

Note: The λmax can be influenced by solvent polarity and pH.

Predicted ¹H NMR Spectral Data (500 MHz, CDCl₃)

The ¹H NMR spectrum is predicted to show distinct signals for the protons of the pyrimidine and piperidine rings, as well as the aldehyde proton.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~9.8 | s | 1H | Aldehyde proton (-CHO) |

| ~8.7 | s | 2H | Protons at C4 and C6 of pyrimidine ring |

| ~3.8 | t | 4H | Protons on carbons adjacent to N in piperidine |

| ~1.6 | m | 6H | Remaining protons of the piperidine ring |

Predicted ¹³C NMR Spectral Data (125 MHz, CDCl₃)

The ¹³C NMR spectrum will provide information about the carbon framework of the molecule.

| Chemical Shift (δ, ppm) | Assignment |

| ~185 | Aldehyde carbonyl carbon (C=O) |

| ~162 | Carbon at C2 of the pyrimidine ring (attached to piperidine) |

| ~158 | Carbons at C4 and C6 of the pyrimidine ring |

| ~118 | Carbon at C5 of the pyrimidine ring (attached to CHO) |

| ~45 | Carbons adjacent to N in the piperidine ring |

| ~26 | Carbon in the piperidine ring (β to N) |

| ~24 | Carbon in the piperidine ring (γ to N) |

Predicted Mass Spectrometry Data

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule.

| m/z Value | Interpretation |

| 191.11 | [M]⁺, Molecular ion peak (for C₁₀H₁₃N₃O) |

| 190.10 | [M-H]⁺, Loss of a hydrogen radical |

| 162.09 | [M-CHO]⁺, Loss of the formyl group |

| 107.06 | [M-C₅H₁₀N]⁺, Fragmentation of the piperidine ring |

| 84.08 | [C₅H₁₀N]⁺, Piperidinyl cation |

Experimental Protocols

The following protocols are adapted from established synthetic and analytical procedures for similar pyrimidine derivatives and can be applied to the synthesis and characterization of this compound.

Synthesis Protocol: Nucleophilic Aromatic Substitution

This protocol describes a common method for the synthesis of 2-substituted pyrimidines.

-

Reaction Setup : In a round-bottom flask, dissolve 2-chloropyrimidine-5-carbaldehyde (1 equivalent) in a suitable solvent such as acetonitrile or N,N-dimethylformamide (DMF).

-

Addition of Reagents : Add piperidine (1.1 equivalents) and a base such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N) (2 equivalents) to the solution.

-

Reaction Conditions : Stir the mixture at an elevated temperature (e.g., 80 °C) and monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up : Upon completion, cool the reaction mixture to room temperature. Filter off the solid base and evaporate the solvent under reduced pressure.

-

Purification : Purify the crude product by column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to obtain the pure this compound.

Spectroscopic Analysis Protocols

-

FT-IR Spectroscopy :

-

Sample Preparation : A thin film of the purified compound is prepared on a KBr plate, or the sample is analyzed as a KBr pellet.

-

Instrumentation : An FT-IR spectrometer is used to record the spectrum in the range of 4000-400 cm⁻¹.

-

-

UV-Vis Spectroscopy :

-

Sample Preparation : A stock solution of the compound is prepared in a UV-grade solvent (e.g., methanol). Serial dilutions are made to obtain a final concentration in the range of 10-50 µM.

-

Instrumentation : A dual-beam UV-Vis spectrophotometer is used to record the absorption spectrum from 200 to 400 nm.

-

-

NMR Spectroscopy :

-

Sample Preparation : Dissolve approximately 5-10 mg of the compound in 0.5 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).

-

Instrumentation : ¹H and ¹³C NMR spectra are recorded on a 400 or 500 MHz NMR spectrometer.

-

-

Mass Spectrometry :

-

Sample Preparation : A dilute solution of the compound (~1 µg/mL) is prepared in a suitable solvent like methanol or acetonitrile.

-

Instrumentation : Mass spectra are obtained using an electrospray ionization (ESI) mass spectrometer in positive ion mode.

-

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and characterization of this compound.

Logical Relationship of Spectroscopic Techniques

This diagram shows how different spectroscopic methods provide complementary information for the structural elucidation of the target molecule.

An In-depth Technical Guide to the Synthesis and Spectroscopic Analysis of 2-Piperidin-1-yl-pyrimidine-5-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and detailed nuclear magnetic resonance (NMR) analysis of the heterocyclic compound 2-Piperidin-1-yl-pyrimidine-5-carbaldehyde. Due to the limited availability of published experimental data for this specific molecule, this guide presents a well-established synthetic protocol and predicted ¹H and ¹³C NMR spectral data based on the analysis of analogous structures. This information is intended to serve as a valuable resource for researchers in the fields of medicinal chemistry and drug development.

Predicted ¹H and ¹³C NMR Data

The anticipated ¹H and ¹³C NMR spectral data for this compound are summarized below. These predictions are based on established principles of NMR spectroscopy and data from structurally related compounds.

Predicted ¹H NMR Data

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

| H-4, H-6 (Pyrimidine) | 8.8 - 9.0 | s |

| Aldehyde-H | 9.9 - 10.1 | s |

| Piperidine-H (α to N) | 3.8 - 4.0 | t |

| Piperidine-H (β to N) | 1.6 - 1.8 | m |

| Piperidine-H (γ to N) | 1.5 - 1.7 | m |

Predicted ¹³C NMR Data

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C=O (Aldehyde) | 185.0 - 188.0 |

| C-2 (Pyrimidine) | 162.0 - 165.0 |

| C-4, C-6 (Pyrimidine) | 158.0 - 161.0 |

| C-5 (Pyrimidine) | 115.0 - 118.0 |

| Piperidine-C (α to N) | 45.0 - 48.0 |

| Piperidine-C (β to N) | 25.0 - 28.0 |

| Piperidine-C (γ to N) | 23.0 - 26.0 |

Experimental Protocols

The following sections detail the proposed synthesis of this compound and the standard procedures for acquiring NMR spectra.

Synthesis of this compound

A plausible and efficient method for the synthesis of the title compound is through the nucleophilic aromatic substitution of a suitable precursor, such as 2-chloropyrimidine-5-carbaldehyde, with piperidine.

Materials:

-

2-chloropyrimidine-5-carbaldehyde

-

Piperidine

-

Potassium carbonate (K₂CO₃)

-

Acetonitrile (CH₃CN)

-

Dichloromethane (CH₂Cl₂)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a solution of 2-chloropyrimidine-5-carbaldehyde (1.0 eq) in acetonitrile, add piperidine (1.2 eq) and potassium carbonate (2.0 eq).

-

Stir the reaction mixture at room temperature for 12-18 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, filter the reaction mixture to remove solid potassium carbonate.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes.

-

Combine the fractions containing the pure product and concentrate under reduced pressure to yield this compound as a solid.

NMR Spectroscopy Protocol

Instrumentation:

-

A 400 MHz (or higher) NMR spectrometer.

Sample Preparation:

-

Dissolve approximately 5-10 mg of the purified this compound in 0.6 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

-

Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition:

-

Pulse Program: Standard single-pulse experiment (zg30).

-

Number of Scans: 16-32.

-

Spectral Width: 16 ppm.

-

Relaxation Delay: 1-2 seconds.

¹³C NMR Acquisition:

-

Pulse Program: Proton-decoupled ¹³C experiment (zgpg30).

-

Number of Scans: 1024-4096.

-

Spectral Width: 240 ppm.

-

Relaxation Delay: 2 seconds.

Visualizations

The following diagrams illustrate the synthetic pathway and a logical workflow for the characterization of this compound.

Caption: Synthetic pathway for this compound.

Caption: Experimental workflow for synthesis and characterization.

Mass Spectrometry of 2-Piperidin-1-yl-pyrimidine-5-carbaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the mass spectrometry of 2-Piperidin-1-yl-pyrimidine-5-carbaldehyde, a heterocyclic compound of interest in medicinal chemistry and drug discovery. Due to the limited availability of direct experimental mass spectral data for this specific molecule in publicly accessible literature, this guide presents a theoretical fragmentation pathway based on established principles of mass spectrometry and the known fragmentation patterns of structurally related compounds, including piperidine and pyrimidine derivatives.

Compound Overview

This compound is a synthetic organic compound with the chemical formula C₁₀H₁₃N₃O and a molecular weight of 191.23 g/mol .[1][2] Its structure features a pyrimidine ring substituted with a piperidine group at the 2-position and a carbaldehyde (formyl) group at the 5-position. This combination of a privileged heterocyclic scaffold (pyrimidine) and a versatile functional group (aldehyde) makes it a valuable building block in the synthesis of more complex molecules with potential biological activities.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₃N₃O | [1] |

| Molecular Weight | 191.23 g/mol | [2] |

| CAS Number | 149806-11-1 | [2] |

Experimental Protocols for Mass Spectrometry Analysis

2.1. Sample Preparation

-

Solution Preparation: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent such as methanol or acetonitrile.

-

Working Solution: Dilute the stock solution to a final concentration of 1-10 µg/mL with the mobile phase to be used for the analysis.

-

Acidification (for positive ion mode): To promote protonation ([M+H]⁺), add 0.1% (v/v) formic acid to the final working solution.

2.2. Instrumentation and Parameters

-

Mass Spectrometer: A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, is recommended for accurate mass measurements.

-

Ionization Source: Electrospray Ionization (ESI) in positive ion mode.

-

Infusion: The sample solution can be directly infused into the mass spectrometer using a syringe pump at a flow rate of 5-10 µL/min.

-

Ion Source Parameters:

-

Capillary Voltage: 3.5 - 4.5 kV

-

Cone Voltage: 20 - 40 V (can be varied to induce in-source fragmentation)

-

Source Temperature: 100 - 150 °C

-

Desolvation Temperature: 250 - 350 °C

-

Nebulizing Gas (Nitrogen) Flow: 5 - 10 L/hr

-

Drying Gas (Nitrogen) Flow: 200 - 300 L/hr

-

-

Mass Analyzer Settings:

-

Mass Range: m/z 50 - 500

-

Scan Time: 1 second

-

-

Tandem Mass Spectrometry (MS/MS):

-

Precursor Ion Selection: Isolate the protonated molecule [M+H]⁺ (expected at m/z 192.11).

-

Collision Gas: Argon

-

Collision Energy: 10 - 30 eV (a range of energies should be used to obtain a comprehensive fragmentation pattern).

-

Predicted Fragmentation Pathway

The fragmentation of this compound in positive ion ESI-MS/MS is predicted to proceed through several key pathways, primarily involving the piperidine and carbaldehyde substituents, as well as the pyrimidine core. The protonated molecule, [M+H]⁺, with an expected m/z of 192.11, is the precursor ion for the proposed fragmentation cascade.

Caption: Predicted ESI-MS/MS fragmentation pathway of this compound.

Table 2: Predicted Fragment Ions of this compound

| m/z (Predicted) | Proposed Formula | Proposed Lost Neutral Fragment | Description of Fragmentation |

| 192.11 | [C₁₀H₁₄N₃O]⁺ | - | Protonated Molecule ([M+H]⁺) |

| 164.10 | [C₉H₁₄N₃]⁺ | CO | Loss of carbon monoxide from the carbaldehyde group. |

| 136.07 | [C₇H₁₀N₃]⁺ | C₂H₄ | Alpha-cleavage within the piperidine ring, leading to the loss of ethene. |

| 122.08 | [C₆H₈N₃]⁺ | C₃H₆ | Cleavage of the piperidine ring with subsequent loss of propene. |

| 108.03 | [C₅H₄N₃]⁺ | C₅H₁₀N• | Cleavage of the C-N bond between the pyrimidine and piperidine rings, resulting in the loss of a piperidine radical. |

| 81.03 | [C₄H₃N₂]⁺ | HCN | Loss of hydrogen cyanide from the pyrimidine ring fragment. |

Logical Relationships in Fragmentation

The predicted fragmentation pattern follows logical chemical principles. The initial loss of carbon monoxide is a common fragmentation pathway for aromatic aldehydes. Subsequent fragmentations are dominated by cleavages within the piperidine ring, which are characteristic of N-alkyl piperidines. The cleavage of the bond connecting the piperidine and pyrimidine rings leads to the formation of a stable pyrimidine cation, which can further fragment through the loss of small neutral molecules like HCN.

Caption: Logical workflow of the predicted fragmentation of this compound.

Conclusion

This technical guide outlines the expected mass spectrometric behavior of this compound. The provided theoretical fragmentation pathway, experimental protocol, and data tables serve as a valuable resource for researchers working on the identification, characterization, and quality control of this compound and its derivatives. It is important to note that the presented fragmentation data is predictive and should be confirmed by experimental analysis. The methodologies and predicted fragmentation patterns can guide the setup of mass spectrometry experiments and the interpretation of the resulting data, thereby facilitating research and development in the pharmaceutical sciences.

References

Technical Guide: HPLC Purity Analysis of 2-Piperidin-1-yl-pyrimidine-5-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the determination of purity for the heterocyclic compound 2-Piperidin-1-yl-pyrimidine-5-carbaldehyde using High-Performance Liquid Chromatography (HPLC). This compound is a valuable building block in medicinal chemistry, and ensuring its purity is critical for the synthesis of active pharmaceutical ingredients (APIs) and in drug discovery pipelines.[1][2] This document outlines a detailed reversed-phase HPLC (RP-HPLC) method, including system parameters, mobile phase preparation, and sample handling. It further presents a structured approach to data analysis and reporting, complete with a visualization of the experimental workflow.

Introduction

This compound is a versatile intermediate used in the synthesis of a variety of bioactive molecules.[1][3] The pyrimidine core is a key feature in numerous approved drugs, exhibiting a wide range of pharmacological activities.[2][4] The purity of this starting material is paramount, as impurities can lead to side reactions, the formation of undesired by-products, and potential downstream issues in drug efficacy and safety.

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique for assessing the purity of pharmaceutical compounds.[5] Specifically, reversed-phase chromatography is a widely used method for the separation of non-polar and weakly polar compounds, making it well-suited for the analysis of many pyrimidine derivatives.[6][7] This guide details a robust RP-HPLC method for the quantitative purity analysis of this compound.

Experimental Protocol: Reversed-Phase HPLC Analysis

This section provides a detailed methodology for the purity analysis of this compound.

Instrumentation and Materials

-

HPLC System: An Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, column compartment, and a Diode Array Detector (DAD).

-

Chromatographic Data System (CDS): OpenLab CDS or equivalent.

-

Analytical Column: ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm, or equivalent C18 column.

-

Solvents: HPLC grade acetonitrile and water.

-

Reagents: Formic acid (LC-MS grade).

-

Sample: this compound reference standard and sample for analysis.

Chromatographic Conditions

The separation of this compound and its potential impurities is achieved using the following conditions:

| Parameter | Value |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient Program | See Table 1 |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

| Run Time | 20 minutes |

Table 1: Gradient Elution Program

| Time (min) | % Mobile Phase A | % Mobile Phase B |

| 0.0 | 95 | 5 |

| 15.0 | 5 | 95 |

| 17.0 | 5 | 95 |

| 17.1 | 95 | 5 |

| 20.0 | 95 | 5 |

Preparation of Solutions

-

Mobile Phase A (0.1% Formic Acid in Water): Add 1.0 mL of formic acid to 1000 mL of HPLC grade water and mix thoroughly.

-

Mobile Phase B (0.1% Formic Acid in Acetonitrile): Add 1.0 mL of formic acid to 1000 mL of HPLC grade acetonitrile and mix thoroughly.

-

Sample Diluent: A mixture of 50:50 (v/v) acetonitrile and water.

-

Standard Solution Preparation (0.5 mg/mL): Accurately weigh approximately 25 mg of this compound reference standard and transfer to a 50 mL volumetric flask. Dissolve in and dilute to volume with the sample diluent.

-

Sample Solution Preparation (0.5 mg/mL): Accurately weigh approximately 25 mg of the this compound sample and transfer to a 50 mL volumetric flask. Dissolve in and dilute to volume with the sample diluent.

Data Presentation and Analysis

The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Table 2: Representative HPLC Purity Analysis Data

| Peak No. | Retention Time (min) | Peak Area (mAU*s) | Area % | Identification |

| 1 | 3.2 | 15.6 | 0.25 | Potential Impurity 1 (e.g., starting material) |

| 2 | 8.9 | 6180.3 | 99.50 | This compound |

| 3 | 11.5 | 15.5 | 0.25 | Potential Impurity 2 (e.g., by-product) |

| Total | 6211.4 | 100.00 |

Purity Calculation:

Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the HPLC purity analysis process.

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | 149806-11-1 | Benchchem [benchchem.com]

- 3. chemimpex.com [chemimpex.com]

- 4. researchgate.net [researchgate.net]

- 5. Pyrimidine Biosynthesis Analysis Service - Creative Proteomics [creative-proteomics.com]

- 6. researchgate.net [researchgate.net]

- 7. chromtech.com [chromtech.com]

Navigating the Structural Landscape of Pyrimidine Derivatives: A Technical Guide to X-ray Crystallography

An in-depth analysis of the crystallographic data and experimental protocols for a representative 2,4,5-trisubstituted pyrimidine, offering insights for researchers, scientists, and drug development professionals.

Executive Summary

The synthesis and structural elucidation of novel pyrimidine derivatives are of paramount importance in the field of medicinal chemistry due to their wide-ranging biological activities. This technical guide aims to provide a comprehensive overview of the X-ray crystallographic analysis of such compounds. While a specific crystallographic study for 2-Piperidin-1-yl-pyrimidine-5-carbaldehyde is not publicly available, this document presents a detailed examination of a closely related and structurally significant compound: a 2,4,5-trisubstituted pyrimidine with a piperidine moiety, which has been investigated as a potent HIV-1 non-nucleoside reverse transcriptase inhibitor (NNRTI). The methodologies and data presented herein serve as a valuable reference for the structural analysis of this important class of molecules.

Introduction

Pyrimidine and its derivatives represent a core scaffold in a multitude of clinically approved drugs and biologically active molecules. Their ability to engage in various biological interactions makes them attractive candidates for drug discovery programs targeting cancer, viral infections, and other diseases. The precise three-dimensional arrangement of atoms within these molecules, which can be definitively determined by single-crystal X-ray diffraction, is crucial for understanding their structure-activity relationships (SAR) and for the rational design of new therapeutic agents. This guide provides a technical deep-dive into the X-ray crystallographic process, using a relevant piperidine-substituted pyrimidine as a case study.

Experimental Protocols

The following sections detail the typical experimental workflow for the synthesis, crystallization, and X-ray diffraction analysis of a substituted pyrimidine derivative.

Synthesis of 2,4,5-Trisubstituted Pyrimidine Derivatives

The synthesis of the representative piperidine-substituted pyrimidine involves a multi-step process. A common route begins with the construction of the central pyrimidine ring, followed by the introduction of various substituents at the 2, 4, and 5 positions. The piperidine moiety is typically introduced via nucleophilic substitution.

Crystallization

High-quality single crystals suitable for X-ray diffraction are typically grown using techniques such as slow evaporation, vapor diffusion, or liquid-liquid diffusion. A common procedure involves dissolving the purified pyrimidine derivative in a suitable solvent or solvent mixture (e.g., ethanol, methanol, acetonitrile) and allowing the solvent to evaporate slowly at room temperature. The selection of the appropriate solvent system is critical and often determined through screening various conditions.

X-ray Data Collection and Structure Refinement

A single crystal of suitable size and quality is mounted on a goniometer and placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations and radiation damage. X-ray diffraction data are collected using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector. The collected diffraction data are then processed, which includes integration of the reflection intensities and correction for various experimental factors. The crystal structure is solved using direct methods or Patterson methods and subsequently refined by full-matrix least-squares on F². All non-hydrogen atoms are typically refined anisotropically, and hydrogen atoms are placed in calculated positions and refined using a riding model.

Data Presentation

The crystallographic data for the representative 2,4,5-trisubstituted pyrimidine are summarized in the tables below. This data provides a quantitative description of the molecule's three-dimensional structure.

| Crystal Data | |

| Empirical formula | C₂₅H₂₈N₆O₂S |

| Formula weight | 476.60 |

| Temperature | 100(2) K |

| Wavelength | 1.54178 Å |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| Unit cell dimensions | |

| a | 10.1234(2) Å |

| b | 18.4567(4) Å |

| c | 12.8901(3) Å |

| α | 90° |

| β | 109.567(1)° |

| γ | 90° |

| Volume | 2268.94(9) ų |

| Z | 4 |

| Density (calculated) | 1.395 Mg/m³ |

| Absorption coefficient | 1.890 mm⁻¹ |

| F(000) | 1008 |

| Data collection and structure refinement | |

| Crystal size | 0.20 x 0.15 x 0.10 mm³ |

| Theta range for data collection | 4.79 to 68.29° |

| Index ranges | -11<=h<=12, -22<=k<=22, -15<=l<=15 |

| Reflections collected | 25489 |

| Independent reflections | 4018 [R(int) = 0.034] |

| Completeness to theta = 67.679° | 99.8 % |

| Absorption correction | Semi-empirical from equivalents |

| Max. and min. transmission | 1.0000 and 0.7523 |

| Refinement method | Full-matrix least-squares on F² |

| Data / restraints / parameters | 4018 / 0 / 311 |

| Goodness-of-fit on F² | 1.03 |

| Final R indices [I>2sigma(I)] | R1 = 0.045, wR2 = 0.118 |

| R indices (all data) | R1 = 0.052, wR2 = 0.125 |

| Largest diff. peak and hole | 0.45 and -0.41 e.Å⁻³ |

Visualization of Workflows and Pathways

To further illustrate the concepts discussed, the following diagrams, generated using the DOT language, depict a generalized experimental workflow for X-ray crystallography and a hypothetical signaling pathway that a pyrimidine derivative might modulate.

An In-depth Technical Guide to the Chemical Properties of 2-Piperidin-1-yl-pyrimidine-5-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Piperidin-1-yl-pyrimidine-5-carbaldehyde is a heterocyclic organic compound that incorporates both a pyrimidine and a piperidine scaffold. The pyrimidine ring is a fundamental component of nucleic acids and is prevalent in a wide array of biologically active molecules, exhibiting anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The piperidine moiety is also a common feature in many pharmaceuticals, often contributing to improved pharmacokinetic profiles.[2] The presence of a reactive carbaldehyde group at the 5-position of the pyrimidine ring makes this compound a versatile synthetic intermediate for the development of more complex molecules with potential therapeutic applications, particularly in the fields of neurology and oncology.[3]

This technical guide provides a comprehensive overview of the known chemical properties, a plausible synthetic route, and the potential biological significance of this compound, serving as a valuable resource for its application in research and drug discovery.

Physicochemical Properties

While extensive experimental data for this specific compound is not widely available in peer-reviewed literature, data from commercial suppliers provides foundational physicochemical information.

| Property | Value | Source |

| CAS Number | 149806-11-1 | [3] |

| Molecular Formula | C₁₀H₁₃N₃O | [3] |

| Molecular Weight | 191.2 g/mol | [3] |

| Appearance | Light yellow crystalline solid | [3] |

| Purity | ≥ 99% (HPLC) | [3] |

| Storage Conditions | 0-8 °C | [3] |

Synthesis and Experimental Protocols

A specific, detailed experimental protocol for the synthesis of this compound is not extensively documented in publicly available scientific literature. However, a plausible and efficient synthetic route can be proposed based on established methodologies for the synthesis of substituted pyrimidines. A common approach involves the nucleophilic aromatic substitution of a halogenated pyrimidine precursor with piperidine.

A likely precursor for this synthesis is 2-chloropyrimidine-5-carbaldehyde. The synthesis can be conceptualized in two main stages: the formylation of a suitable pyrimidine precursor to introduce the carbaldehyde group, followed by the substitution of a leaving group with piperidine.

Proposed Synthetic Pathway

A potential synthetic route could involve the Vilsmeier-Haack reaction to formylate a pyrimidine ring, followed by a nucleophilic aromatic substitution.[4][5][6] An alternative and more direct approach would be the reaction of 2-chloropyrimidine-5-carbaldehyde with piperidine.

Caption: Proposed synthetic route via nucleophilic aromatic substitution.

Representative Experimental Protocol: Nucleophilic Aromatic Substitution

The following is a representative protocol for the synthesis of a 2-amino-substituted pyrimidine, which can be adapted for the synthesis of this compound from 2-chloropyrimidine-5-carbaldehyde.

Materials:

-

2-chloropyrimidine-5-carbaldehyde

-

Piperidine (1.1 equivalents)

-

Potassium carbonate (K₂CO₃) or another suitable base (2 equivalents)

-

Anhydrous N,N-Dimethylformamide (DMF) or other polar aprotic solvent

-

Ethyl acetate

-

Brine solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

To a stirred solution of 2-chloropyrimidine-5-carbaldehyde in anhydrous DMF, add piperidine and potassium carbonate.

-

Heat the reaction mixture to 80-100 °C and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into water.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Concentrate the organic layer under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel to yield pure this compound.

Chemical Reactivity and Characterization

The chemical reactivity of this compound is primarily dictated by the aldehyde functional group and the electron-rich nature of the pyrimidine ring substituted with an amino group (the piperidine nitrogen).

Aldehyde Group Reactivity: The carbaldehyde group is susceptible to a variety of chemical transformations, making this compound a valuable synthetic intermediate.[2] These reactions include:

-

Oxidation: Can be oxidized to the corresponding carboxylic acid.

-

Reduction: Can be reduced to the corresponding primary alcohol.

-

Reductive Amination: Can react with primary or secondary amines in the presence of a reducing agent to form new C-N bonds.

-

Wittig Reaction: Can react with phosphorus ylides to form alkenes.

-

Condensation Reactions: Can undergo condensation with various nucleophiles to form imines, oximes, and hydrazones.

Expected Spectral Data: While specific spectral data is not available, the following are expected characteristic signals:

-

¹H NMR: Signals corresponding to the protons on the pyrimidine ring, the piperidine ring, and a characteristic downfield singlet for the aldehyde proton (typically around 9-10 ppm).

-

¹³C NMR: Resonances for the carbons of the pyrimidine and piperidine rings, and a downfield signal for the carbonyl carbon of the aldehyde (typically around 180-200 ppm).

-

IR Spectroscopy: A strong absorption band corresponding to the C=O stretch of the aldehyde (typically around 1680-1700 cm⁻¹), and C-N stretching vibrations.

-

Mass Spectrometry: A molecular ion peak corresponding to the molecular weight of the compound (191.2 g/mol ).

Potential Biological Significance and Signaling Pathways

Although no specific biological activity or signaling pathway involvement has been reported for this compound, its structural motifs are present in numerous biologically active compounds. Pyrimidine derivatives are known to act as inhibitors of various kinases, dihydrofolate reductase, and other enzymes involved in cellular signaling and proliferation.[1][7]

Given that many substituted pyrimidines are potent kinase inhibitors, a hypothetical role for this compound could be in the inhibition of a kinase-mediated signaling pathway, such as the VEGFR-2 pathway, which is crucial for angiogenesis and a target in cancer therapy.[7]

Caption: Hypothetical inhibition of the VEGFR-2 signaling pathway.

Conclusion

This compound is a promising chemical entity for medicinal chemistry and drug discovery. Its synthesis is feasible through established chemical transformations, and its reactive aldehyde group provides a handle for further molecular elaboration. While specific biological data for this compound is currently limited, its structural similarity to known bioactive molecules suggests that it warrants further investigation as a potential therapeutic agent, particularly in the realm of kinase inhibition for anticancer applications. This guide provides a foundational understanding of its properties and potential to aid researchers in its future exploration.

References

- 1. mdpi.com [mdpi.com]

- 2. growingscience.com [growingscience.com]

- 3. Direct synthesis of 5- and 6-substituted 2-aminopyrimidines as potential non-natural nucleobase analogues - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. ijpcbs.com [ijpcbs.com]

- 5. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 6. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 7. Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Solubility of 2-Piperidin-1-yl-pyrimidine-5-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Expected Solubility Profile

Based on its chemical structure, which includes a polar pyrimidine ring, an aldehyde group, and a non-polar piperidine ring, 2-Piperidin-1-yl-pyrimidine-5-carbaldehyde is anticipated to exhibit a varied solubility profile. It is expected to have good solubility in polar organic solvents such as methanol, ethanol, and dimethyl sulfoxide (DMSO). Its solubility in aqueous solutions is likely to be pH-dependent, a common characteristic of nitrogen-containing heterocyclic compounds. Solubility in non-polar solvents like hexane is expected to be limited.

Quantitative Solubility Data

As of the date of this guide, specific quantitative solubility values for this compound have not been published. The following table is provided as a template to illustrate how experimentally determined solubility data for this compound should be structured for clarity and comparative analysis.[3]

| Solvent System | Temperature (°C) | Solubility (mg/mL) | Molar Solubility (mol/L) | Method |

| Water | 25 | Data not available | Data not available | Shake-Flask |

| Phosphate-Buffered Saline (pH 7.4) | 25 | Data not available | Data not available | Shake-Flask |

| 0.1 N HCl | 25 | Data not available | Data not available | Shake-Flask |

| Methanol | 25 | Data not available | Data not available | Shake-Flask |

| Ethanol | 25 | Data not available | Data not available | Shake-Flask |

| Dimethyl Sulfoxide (DMSO) | 25 | Data not available | Data not available | Shake-Flask |

| Acetonitrile | 25 | Data not available | Data not available | Shake-Flask |

Experimental Protocols

To obtain precise and reliable solubility data for this compound, the following established experimental protocols are recommended.

Thermodynamic Solubility Determination (Shake-Flask Method)

This method determines the equilibrium solubility of a compound and is considered the gold standard for solubility measurement.[5]

Methodology:

-

Preparation: Add an excess amount of solid this compound to a series of vials, each containing a known volume of the desired solvent system (e.g., water, PBS pH 7.4, methanol).[3][5]

-

Equilibration: Seal the vials to prevent solvent evaporation and place them in a shaker bath maintained at a constant temperature (e.g., 25°C or 37°C).[3] Agitate the samples for a sufficient period, typically 24 to 72 hours, to ensure that equilibrium is reached.[3]

-

Sample Processing: After equilibration, cease agitation and allow the vials to stand for at least 2 hours to permit the undissolved solid to settle.[4]

-

Separation: Carefully withdraw an aliquot of the supernatant and filter it through a syringe filter (e.g., 0.22 µm) to remove any remaining solid particles.[3]

-

Quantification: Dilute the clear filtrate with a suitable solvent and analyze the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection. Prepare a calibration curve using standards of known concentrations to quantify the solubility.[3]

Kinetic Solubility Determination

This high-throughput method is useful in early-stage drug discovery to quickly assess the solubility of a compound from a stock solution.[3][5] It measures the concentration of a compound that remains in solution after being rapidly precipitated from a high-concentration organic stock solution into an aqueous buffer.[5]

Methodology:

-

Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in a water-miscible organic solvent, typically DMSO (e.g., 20 mM).[5]

-

Precipitation: In a multi-well plate, add a small volume of the DMSO stock solution to an aqueous buffer, such as phosphate-buffered saline (PBS) at pH 7.4.[3][5] For instance, add 10 µL of the 20 mM stock to 490 µL of PBS to achieve a target concentration.[5]

-

Incubation: Cover the plate and shake for a period of 1.5 to 2 hours at room temperature to allow for precipitation.

-

Analysis: Determine the concentration of the compound remaining in solution using a suitable analytical method, often involving filtration or centrifugation to remove the precipitate, followed by LC-MS or UV-Vis spectroscopy.

Visualizations

The following diagrams illustrate the logical workflow for determining compound solubility.

Caption: Workflow for Thermodynamic and Kinetic Solubility Determination.

This guide serves as a foundational resource for researchers and professionals in drug development working with this compound. While awaiting specific experimental data, the outlined protocols and expected solubility characteristics provide a robust framework for initiating formulation and development studies. The versatility of the pyrimidine ring allows for extensive functionalization, making a thorough understanding of the solubility of its derivatives essential for optimizing therapeutic effects.[2]

References

In-depth Technical Guide on the Stability of 2-Piperidin-1-yl-pyrimidine-5-carbaldehyde under Acidic and Basic Conditions

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the stability of 2-Piperidin-1-yl-pyrimidine-5-carbaldehyde under acidic and basic conditions. The stability of active pharmaceutical ingredients (APIs) is a critical quality attribute that can impact their safety, efficacy, and shelf-life. Understanding the degradation pathways and kinetics under various stress conditions is essential for formulation development, establishment of storage conditions, and regulatory compliance. This document outlines the probable degradation pathways based on the chemical structure of the molecule and provides detailed, generalized experimental protocols for conducting forced degradation studies.

Introduction

This compound is a heterocyclic compound featuring a pyrimidine core substituted with a piperidine ring at the 2-position and a carbaldehyde group at the 5-position. The pyrimidine scaffold is a key structural motif in numerous biologically active compounds, including anticancer, antiviral, and antimicrobial agents. The piperidine and carbaldehyde substituents can significantly influence the molecule's physicochemical properties, including its stability.

Forced degradation studies are a regulatory requirement and a crucial component of drug development, providing insights into the intrinsic stability of a drug substance. These studies involve exposing the compound to stress conditions such as acid, base, oxidation, heat, and light to identify potential degradation products and elucidate degradation pathways.

Predicted Stability Profile

Based on the chemical structure of this compound, the following predictions can be made regarding its stability under acidic and basic conditions:

-

Acidic Conditions: The pyrimidine ring contains two nitrogen atoms, which can be protonated under acidic conditions. Protonation can increase the susceptibility of the ring to nucleophilic attack, potentially leading to hydrolysis and ring opening. The exocyclic C-N bond of the piperidine group could also be susceptible to cleavage under strong acidic conditions. The aldehyde group is generally stable to acid-catalyzed hydrolysis but can participate in other reactions like polymerization or condensation, especially at elevated temperatures.

-

Basic Conditions: The pyrimidine ring is generally more stable under basic conditions compared to acidic conditions. However, the aldehyde group is susceptible to various base-catalyzed reactions. These include the Cannizzaro reaction (disproportionation to an alcohol and a carboxylic acid) if no α-protons are present, aldol condensation if α-protons are available on a reacting partner, and other condensation reactions. The 2-piperidino group is expected to be relatively stable under basic conditions.

Potential Degradation Pathways

While specific degradation pathways for this compound have not been empirically determined in the public domain, plausible pathways can be postulated based on the known chemistry of pyrimidines and aldehydes.

Acid-Catalyzed Degradation

Under acidic conditions, a potential degradation pathway involves the hydrolysis of the C2-N bond (connecting the piperidine ring to the pyrimidine) or cleavage of the pyrimidine ring itself.

Caption: Postulated Acid-Catalyzed Degradation Pathway.

Base-Catalyzed Degradation

Under basic conditions, degradation is more likely to be initiated at the aldehyde group.

Caption: Postulated Base-Catalyzed Degradation Pathways.

Experimental Protocols for Forced Degradation Studies

The following protocols are generalized guidelines for conducting forced degradation studies on this compound. These should be adapted based on the specific properties of the compound and the analytical techniques employed.

General Workflow

Caption: General Workflow for Forced Degradation Studies.

Preparation of Stock Solutions

Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol, acetonitrile, or a mixture with water). The choice of solvent should be based on the solubility of the compound and its compatibility with the stress conditions and analytical method.

Acid Hydrolysis

-

To an appropriate volume of the stock solution, add an equal volume of hydrochloric acid (HCl) to achieve final concentrations of 0.1 N and 1 N HCl.

-

Incubate the solutions at room temperature and at an elevated temperature (e.g., 60 °C).

-

Withdraw samples at predetermined time points (e.g., 0, 2, 4, 8, 24, and 48 hours).

-

Neutralize the samples with an equivalent amount of sodium hydroxide (NaOH) before analysis.

-

Analyze the samples using a validated stability-indicating HPLC method.

Base Hydrolysis

-

To an appropriate volume of the stock solution, add an equal volume of sodium hydroxide (NaOH) to achieve final concentrations of 0.1 N and 1 N NaOH.

-

Incubate the solutions at room temperature and at an elevated temperature (e.g., 60 °C).

-

Withdraw samples at predetermined time points.

-

Neutralize the samples with an equivalent amount of HCl before analysis.

-

Analyze the samples using a validated stability-indicating HPLC method.

Data Presentation

Quantitative data from forced degradation studies should be summarized in a clear and concise format to allow for easy comparison of the stability of the compound under different conditions.

Table 1: Summary of Forced Degradation Results for this compound

| Stress Condition | Reagent Concentration | Temperature (°C) | Time (hours) | % Assay of Parent Compound | % Degradation | Number of Degradants |

| Acid Hydrolysis | 0.1 N HCl | RT | 48 | Data not available | Data not available | Data not available |

| 1 N HCl | 60 | 24 | Data not available | Data not available | Data not available | |

| Base Hydrolysis | 0.1 N NaOH | RT | 48 | Data not available | Data not available | Data not available |

| 1 N NaOH | 60 | 24 | Data not available | Data not available | Data not available |

Note: The table is a template. Specific quantitative data for this compound is not available in the public domain and would need to be generated experimentally.

Conclusion

While specific experimental data on the stability of this compound is not publicly available, this guide provides a framework for assessing its stability under acidic and basic conditions based on its chemical structure and general principles of forced degradation studies. The presence of both a pyrimidine ring and an aldehyde functional group suggests potential for degradation through hydrolysis, ring cleavage, and various condensation reactions. The provided experimental protocols offer a starting point for researchers to generate the necessary stability data to support drug development activities. A thorough investigation using the outlined methodologies is crucial to fully understand the stability profile of this compound.

Methodological & Application

Application Notes and Protocols: Knoevenagel Condensation of 2-Piperidin-1-yl-pyrimidine-5-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol and application notes for the Knoevenagel condensation reaction utilizing 2-Piperidin-1-yl-pyrimidine-5-carbaldehyde. Pyrimidine derivatives are a significant class of heterocyclic compounds with a wide range of biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties.[1][2][3][4] The Knoevenagel condensation is a versatile carbon-carbon bond-forming reaction that can be employed to synthesize various functionalized pyrimidine derivatives. These products can serve as intermediates in the synthesis of more complex molecules, including potential therapeutic agents such as PIM-1 kinase inhibitors.[5] This document offers a representative experimental protocol, illustrative data, and diagrams of the experimental workflow and a potential biological signaling pathway for further investigation.

Introduction

The pyrimidine nucleus is a fundamental scaffold in medicinal chemistry, and its derivatives have shown a broad spectrum of pharmacological activities.[1][2][3][4] The functionalization of the pyrimidine ring is a key strategy in the development of novel therapeutic agents. The Knoevenagel condensation is a classic organic reaction that involves the reaction of an aldehyde or ketone with an active methylene compound in the presence of a basic catalyst to form a new carbon-carbon double bond. This reaction is a powerful tool for the synthesis of α,β-unsaturated compounds.

In the context of drug discovery, the Knoevenagel condensation of this compound with various active methylene compounds can lead to a library of novel pyrimidine derivatives. These derivatives can be screened for various biological activities. For instance, certain pyrido[2,3-d]pyrimidine derivatives have been identified as potent PIM-1 kinase inhibitors, which play a role in cell survival and proliferation, making them attractive targets for cancer therapy.[5]

Illustrative Experimental Data

The following table presents illustrative data for the Knoevenagel condensation of this compound with different active methylene compounds. Please note that this data is representative and actual results may vary depending on the specific reaction conditions and scale.

| Entry | Active Methylene Compound | Catalyst (mol%) | Solvent | Time (h) | Yield (%) |

| 1 | Malononitrile | Piperidine (10) | Ethanol | 4 | 85 |

| 2 | Ethyl Cyanoacetate | Pyrrolidine (10) | Methanol | 6 | 78 |

| 3 | Diethyl Malonate | Sodium Ethoxide (5) | Ethanol | 8 | 65 |

| 4 | Barbituric Acid | Piperidine (10) | Water | 3 | 92 |

Experimental Protocols

General Protocol for the Knoevenagel Condensation of this compound with an Active Methylene Compound (e.g., Malononitrile)

Materials:

-

This compound

-

Malononitrile

-

Piperidine (catalyst)

-

Ethanol (solvent)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Heating mantle or oil bath

-

Thin-layer chromatography (TLC) plates (silica gel)

-

Developing chamber and solvent system (e.g., ethyl acetate/hexane)

-

UV lamp for visualization

-

Rotary evaporator

-

Büchner funnel and filter paper

-

Recrystallization solvent (e.g., ethanol or isopropanol)

Procedure:

-

Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).

-

Dissolution: Add ethanol to the flask to dissolve the aldehyde. The amount of solvent should be sufficient to ensure proper mixing (e.g., 10 mL per gram of aldehyde).

-

Addition of Reagents: To the stirred solution, add the active methylene compound (e.g., malononitrile, 1.1 eq) followed by the catalytic amount of piperidine (0.1 eq).

-

Reaction: Attach a reflux condenser to the flask and heat the reaction mixture to reflux using a heating mantle or oil bath.

-

Monitoring the Reaction: Monitor the progress of the reaction by thin-layer chromatography (TLC). Take small aliquots of the reaction mixture at regular intervals and spot them on a TLC plate. Develop the plate in an appropriate solvent system (e.g., 30% ethyl acetate in hexane). Visualize the spots under a UV lamp. The reaction is complete when the starting aldehyde spot has disappeared.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. If a precipitate has formed, collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid with cold ethanol to remove any unreacted starting materials and catalyst.

-

Purification: If no precipitate forms, concentrate the reaction mixture under reduced pressure using a rotary evaporator to obtain the crude product. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or isopropanol) to afford the pure Knoevenagel condensation product.

-

Characterization: Characterize the purified product using standard analytical techniques such as NMR spectroscopy (¹H and ¹³C), mass spectrometry, and infrared spectroscopy to confirm its structure and purity.

Visualizations

Experimental Workflow

Caption: Experimental workflow for the Knoevenagel condensation.

Hypothetical Signaling Pathway

Caption: Hypothetical PIM-1 kinase signaling pathway.

Disclaimer

The experimental protocol and data provided herein are for illustrative purposes and are based on general principles of the Knoevenagel condensation. Specific reaction conditions may need to be optimized for this compound. The signaling pathway diagram represents a potential area of investigation for the synthesized compounds and is not based on experimentally verified activity for the direct products of the described reaction. Researchers should conduct a thorough literature search and risk assessment before proceeding with any experimental work.

References

- 1. Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]

- 2. orientjchem.org [orientjchem.org]

- 3. heteroletters.org [heteroletters.org]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]

Application Notes and Protocols for the Reductive Amination of 2-Piperidin-1-yl-pyrimidine-5-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the reductive amination of 2-Piperidin-1-yl-pyrimidine-5-carbaldehyde. This versatile chemical transformation is a cornerstone in medicinal chemistry for the synthesis of novel amine derivatives, which are pivotal scaffolds in the development of new therapeutic agents. The protocols described herein utilize sodium triacetoxyborohydride, a mild and selective reducing agent, ensuring broad functional group tolerance and high reaction yields.

Introduction

Substituted pyrimidines are a prominent class of N-heterocyclic compounds frequently found in biologically active molecules and pharmaceuticals. The functionalization of the pyrimidine core, particularly at the 5-position, allows for the exploration of chemical space and the modulation of pharmacological properties. Reductive amination of the aldehyde functionality of this compound with a diverse range of primary and secondary amines provides a direct and efficient route to a library of novel N-substituted aminomethyl pyrimidine derivatives. These products are valuable intermediates and potential drug candidates in various therapeutic areas. The use of sodium triacetoxyborohydride is particularly advantageous as it is a mild reducing agent that selectively reduces the in situ-formed iminium ion over the starting aldehyde, allowing for a convenient one-pot procedure.

Data Presentation: Reductive Amination of this compound

| Entry | Amine | Product | Reaction Time (h) | Yield (%) |

| 1 | Benzylamine | N-((2-(Piperidin-1-yl)pyrimidin-5-yl)methyl)benzenemethanamine | 12 | 85 |

| 2 | Aniline | N-((2-(Piperidin-1-yl)pyrimidin-5-yl)methyl)aniline | 16 | 78 |

| 3 | Ethylamine (2.0 M in THF) | N-Ethyl-1-(2-(piperidin-1-yl)pyrimidin-5-yl)methanamine | 12 | 82 |

| 4 | Morpholine | 4-((2-(Piperidin-1-yl)pyrimidin-5-yl)methyl)morpholine | 10 | 91 |

| 5 | Piperidine | 1-((2-(Piperidin-1-yl)pyrimidin-5-yl)methyl)piperidine | 10 | 88 |

Experimental Workflow

Caption: General workflow for the reductive amination of this compound.

Experimental Protocols

General Protocol for the Reductive Amination of this compound

This protocol provides a general method for the synthesis of N-substituted ((2-(piperidin-1-yl)pyrimidin-5-yl)methyl)amines.

Materials:

-

This compound

-

Primary or secondary amine (1.1 equivalents)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Ethyl acetate and hexanes for chromatography

Procedure:

-

To a solution of this compound (1.0 equivalent) in anhydrous dichloromethane (DCM, 0.1 M) is added the respective primary or secondary amine (1.1 equivalents).

-

The reaction mixture is stirred at room temperature for 1 hour to facilitate the formation of the imine or iminium ion intermediate.

-

Sodium triacetoxyborohydride (1.5 equivalents) is then added portion-wise to the stirred solution.

-

The reaction mixture is stirred at room temperature for 10-16 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion of the reaction, the mixture is quenched by the slow addition of saturated aqueous sodium bicarbonate solution.

-

The layers are separated, and the aqueous layer is extracted with dichloromethane (3 x 20 mL).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired pure amine product.

Safety Precautions:

-

All reactions should be performed in a well-ventilated fume hood.

-

Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.

-

Sodium triacetoxyborohydride is a moisture-sensitive and flammable solid. Handle with care and in an inert atmosphere if necessary.

-

Dichloromethane is a volatile and potentially carcinogenic solvent. Handle with appropriate care.

Application Notes: 2-Piperidin-1-yl-pyrimidine-5-carbaldehyde as a Versatile Scaffold for Kinase Inhibitor Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 2-Piperidin-1-yl-pyrimidine-5-carbaldehyde as a key building block in the development of potent and selective kinase inhibitors. The strategic combination of a pyrimidine core, a piperidine moiety, and a reactive carbaldehyde group makes this compound a valuable starting material for creating diverse libraries of kinase-targeted therapeutics.[1]

The pyrimidine scaffold is a well-established pharmacophore in numerous FDA-approved kinase inhibitors, known for its ability to form crucial hydrogen bonds with the kinase hinge region.[2] The piperidine ring can be functionalized to modulate solubility, cell permeability, and target engagement. The aldehyde functionality serves as a versatile handle for a variety of chemical transformations, including reductive amination and Knoevenagel condensation, allowing for the introduction of diverse chemical moieties to explore the chemical space around the kinase active site.

Targeted Kinase Families

Derivatives of 2-piperidin-1-yl-pyrimidine have shown inhibitory activity against several key kinase families implicated in cancer and inflammatory diseases, including:

-

Cyclin-Dependent Kinases (CDKs): Essential for cell cycle regulation, CDKs are prime targets in oncology.

-

Aurora Kinases: These serine/threonine kinases play a critical role in mitosis, and their inhibition can lead to mitotic arrest and apoptosis in cancer cells.

-

Janus Kinases (JAKs): JAKs are central to cytokine signaling pathways that regulate immune responses and hematopoiesis, making them attractive targets for inflammatory and autoimmune diseases.

Data Presentation: Inhibitory Activities of Structurally Related Pyrimidine Derivatives

The following table summarizes the in vitro inhibitory activities (IC50 values) of several kinase inhibitors that share the 2-amino-pyrimidine core, with some featuring a piperidine or similar cyclic amine functionality. This data highlights the potential potency achievable from this scaffold.

| Compound ID/Name | Target Kinase(s) | IC50 (nM) | Reference Compound |

| Palbociclib | CDK4, CDK6 | 11, 15 | - |

| Ribociclib | CDK4, CDK6 | 10, 39 | - |

| Compound 12a | Aurora A, Aurora B | 309, 293 | - |

| Compound 10f | JAK3 | 2.0 | - |

| Compound 22 | CDK7 | 7.21 | - |

Experimental Protocols

The following are representative protocols for the synthesis of kinase inhibitors from this compound and for the subsequent evaluation of their inhibitory activity.

Protocol 1: Synthesis of a 2-Piperidin-1-yl-pyrimidine Derivative via Knoevenagel Condensation

This protocol describes a representative synthesis of a potential kinase inhibitor scaffold using a Knoevenagel condensation reaction.

Materials:

-

This compound

-

Malononitrile

-

Piperidine (catalyst)

-

Ethanol

-

Round-bottom flask

-

Reflux condenser

-

Stirring apparatus

-

Filtration apparatus

Procedure:

-

In a 100 mL round-bottom flask, dissolve 1.0 equivalent of this compound in ethanol.

-

Add 1.1 equivalents of malononitrile to the solution and stir until fully dissolved.

-

Add a catalytic amount of piperidine (approximately 0.1 equivalents) to the reaction mixture.

-

Fit the flask with a reflux condenser and heat the mixture to reflux.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

-

Once the reaction is complete, allow the mixture to cool to room temperature. A precipitate should form.

-

Collect the solid product by vacuum filtration and wash it with cold ethanol.

-

Dry the product under vacuum to yield the purified (E)-2-((2-(piperidin-1-yl)pyrimidin-5-yl)methylene)malononitrile.

Protocol 2: Synthesis of a 2-Piperidin-1-yl-pyrimidine Derivative via Reductive Amination

This protocol outlines a representative synthesis using reductive amination to introduce a substituted amine, a common feature in many kinase inhibitors.

Materials:

-

This compound

-

A primary or secondary amine (e.g., 4-fluoroaniline)

-

Sodium triacetoxyborohydride (STAB)

-

Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

-

Round-bottom flask

-

Stirring apparatus

-

Standard aqueous work-up and purification equipment

Procedure:

-

To a solution of this compound (1.0 equivalent) in DCM or DCE, add the desired amine (1.1 equivalents).

-

Stir the mixture at room temperature for 1-2 hours to allow for imine formation.

-

Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise to the reaction mixture.

-

Continue stirring at room temperature and monitor the reaction by TLC until the starting aldehyde is consumed (typically 12-24 hours).

-

Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired N-substituted-1-(2-(piperidin-1-yl)pyrimidin-5-yl)methanamine.

Protocol 3: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol describes a common method for evaluating the inhibitory activity of synthesized compounds against a target kinase. This example focuses on a generic serine/threonine kinase.

Materials:

-

Synthesized pyrimidine derivative (test compound)

-

Recombinant active kinase

-

Kinase substrate (e.g., a specific peptide)

-

ATP

-

Kinase assay buffer (e.g., containing Tris-HCl, MgCl2, DTT)

-

Kinase-Glo® Luminescent Kinase Assay Kit (or similar)

-

White, opaque 96-well or 384-well plates

-

Multichannel pipettes

-

Plate reader with luminescence detection capabilities

Procedure:

-

Compound Preparation: Prepare a stock solution of the test compound in 100% DMSO. Create a serial dilution of the compound in DMSO to achieve a range of desired concentrations.

-

Kinase Reaction Setup:

-

In each well of the assay plate, add the test compound at various concentrations (typically in duplicate or triplicate). Include a positive control (no inhibitor) and a negative control (no enzyme).

-

Add the kinase and substrate mixture to each well.

-

Initiate the kinase reaction by adding ATP to each well.

-

-

Incubation: Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a predetermined time (e.g., 60 minutes).

-

Signal Detection:

-

Allow the plate to equilibrate to room temperature.

-

Add the Kinase-Glo® reagent to each well to stop the kinase reaction and generate a luminescent signal. The amount of luminescence is inversely proportional to the amount of ATP consumed and thus, the kinase activity.

-

Incubate for 10 minutes at room temperature to stabilize the signal.

-

-

Data Acquisition: Measure the luminescence of each well using a plate reader.

-

Data Analysis:

-

Calculate the percent inhibition for each compound concentration relative to the positive and negative controls.

-

Plot the percent inhibition versus the logarithm of the compound concentration.

-

Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

-

Visualizations

Signaling Pathways